

Preparing Maleimide-C10-NHS Ester Stock Solutions: An Application Note and Protocol

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Compound of Interest

Compound Name: Maleimide-C10-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of stock solutions of **Maleimide-C10-NHS ester**, a heterobifunctional crosslinker commonly utilized in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the compound for successful conjugation experiments.

Introduction to Maleimide-C10-NHS Ester

Maleimide-C10-NHS ester is a versatile chemical tool featuring two distinct reactive moieties separated by a C10 alkyl linker. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form stable thioether bonds. This dual reactivity makes it an ideal linker for conjugating two different molecules, such as a protein to another protein, a peptide, or a small molecule drug.

Physicochemical Properties and Solubility

Proper handling and storage are paramount to prevent degradation of **Maleimide-C10-NHS ester**. The compound is sensitive to moisture and should be stored under desiccated conditions.

Property	Value
Molecular Weight	378.42 g/mol
Appearance	White to off-white solid
Recommended Solvent	Dimethyl sulfoxide (DMSO), anhydrous
Solubility in DMSO	≥ 100 mg/mL (264.26 mM)[1]
Storage (Powder)	-20°C for up to 3 years[1]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month[1][2]

Key Considerations for Handling and Use

Hydrolysis of NHS Ester: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH.[3][4]

- At pH 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours.[3][4]
- At pH 8.6 and 4°C, the half-life decreases to about 10 minutes.[3][4]
- It is crucial to use anhydrous solvents for preparing stock solutions and to minimize the time the compound is in an aqueous environment before conjugation.[5]

Maleimide Group Stability: The maleimide group is more stable than the NHS ester in aqueous solutions but can also undergo hydrolysis at higher pH values, losing its specificity for sulfhydryl groups.[6] The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6]

Reaction Buffers:

- For NHS ester reactions (amine-reactive): Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5.[3] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[3][7]

- For maleimide reactions (thiol-reactive): Use buffers at a pH range of 6.5-7.5 to ensure specific reaction with sulfhydryl groups.[\[6\]](#)

Experimental Protocols

Preparation of Anhydrous DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Maleimide-C10-NHS ester** in anhydrous DMSO.

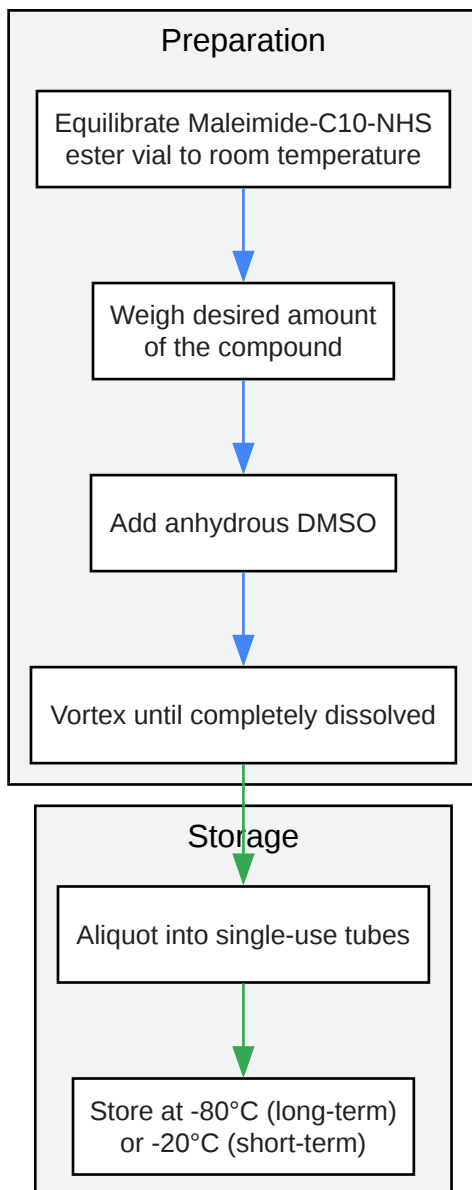
Materials:

- **Maleimide-C10-NHS ester** (powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and tips

Procedure:

- **Equilibrate:** Allow the vial of **Maleimide-C10-NHS ester** powder to warm to room temperature before opening to prevent moisture condensation.[\[5\]](#)[\[6\]](#)
- **Weigh:** In a suitable microcentrifuge tube, weigh out the desired amount of **Maleimide-C10-NHS ester**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of anhydrous DMSO for every 3.78 mg of the compound.
- **Mix:** Vortex the tube until the solid is completely dissolved. A clear solution should be obtained.[\[2\]](#)
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[2\]](#) Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[2\]](#)

Workflow for Preparing Maleimide-C10-NHS Ester Stock Solution



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Workflow for stock solution preparation.

Application: Two-Step Bioconjugation

This is a general workflow for a two-step conjugation reaction where a protein containing primary amines (Protein-NH₂) is first reacted with the NHS ester of **Maleimide-C10-NHS ester**, followed by conjugation to a molecule containing a sulfhydryl group (Molecule-SH).

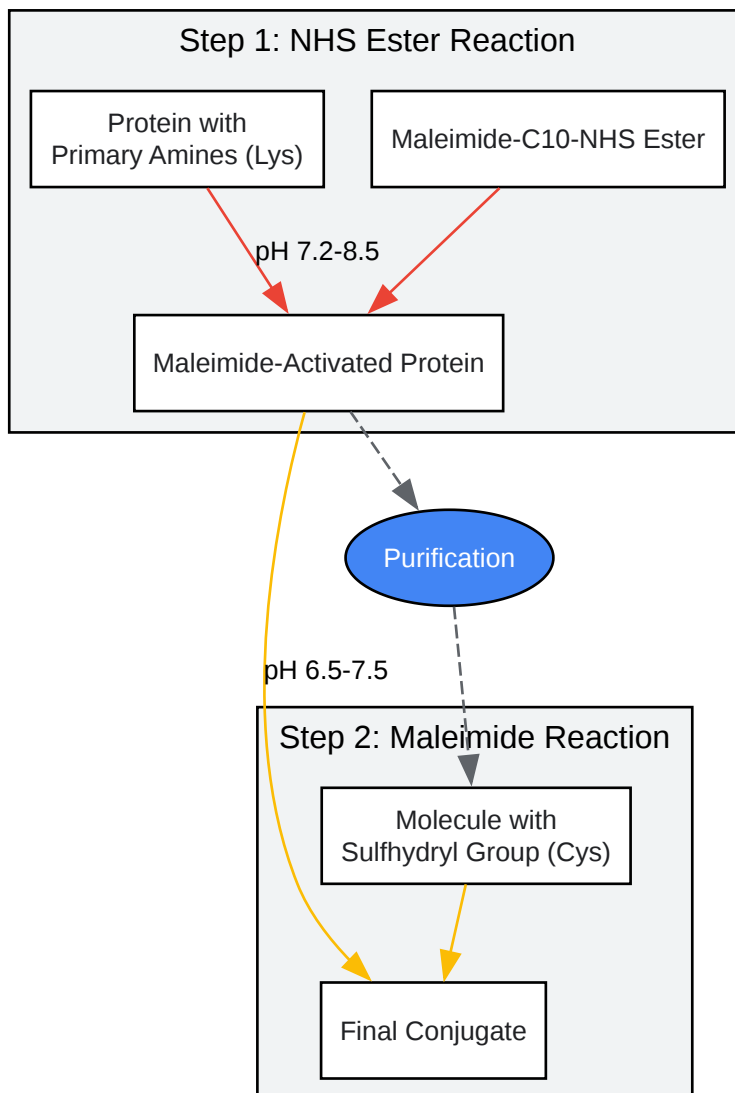
Step 1: Reaction with Primary Amines

- Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
- Add the **Maleimide-C10-NHS ester** stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is commonly used.
- Incubate the reaction for 30 minutes to 2 hours at room temperature or at 4°C overnight.
- Remove the excess, unreacted linker using a desalting column or dialysis.

Step 2: Reaction with Sulfhydryl Group

- Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution.
- Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.

Two-Step Bioconjugation using Maleimide-C10-NHS Ester



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Two-step bioconjugation workflow.

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